molecular formula C18H19N5S B15117539 2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B15117539
M. Wt: 337.4 g/mol
InChI Key: PZQJTZAGUGYYSP-UHFFFAOYSA-N
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Description

2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a naphthyridine core with a piperidine ring and a thiadiazole moiety. The presence of these functional groups imparts significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine can yield the thiadiazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions involving suitable piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired purity and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,8-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The thiadiazole moiety is known to inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of neurological disorders . The compound may also interact with DNA or proteins, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of a naphthyridine core with a piperidine ring and a thiadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H19N5S

Molecular Weight

337.4 g/mol

IUPAC Name

2-cyclopropyl-5-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-1,3,4-thiadiazole

InChI

InChI=1S/C18H19N5S/c1-2-13-5-6-15(20-16(13)19-9-1)12-7-10-23(11-8-12)18-22-21-17(24-18)14-3-4-14/h1-2,5-6,9,12,14H,3-4,7-8,10-11H2

InChI Key

PZQJTZAGUGYYSP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)N3CCC(CC3)C4=NC5=C(C=CC=N5)C=C4

Origin of Product

United States

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